2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole
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Overview
Description
2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound that features a cyclopenta[c]pyrrole core structure. This compound is characterized by the presence of a difluorophenyl group attached to the cyclopenta[c]pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole typically involves the following steps:
Formation of the Cyclopenta[c]pyrrole Core: This can be achieved through a Paal-Knorr pyrrole synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrrolines: These compounds share a similar core structure but differ in the substituents attached to the pyrroline ring.
Indole Derivatives: Indole derivatives also feature a fused ring system and exhibit diverse biological activities.
Uniqueness
The presence of the difluorophenyl group in 2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable subject for research.
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N/c15-13-4-10(5-14(16)6-13)7-17-8-11-2-1-3-12(11)9-17/h4-6,11-12H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYKIPIHZJIPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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